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molecular formula C8H12N4O2 B8280296 N1-(3-nitropyridin-2-yl)propane-1,3-diamine

N1-(3-nitropyridin-2-yl)propane-1,3-diamine

Cat. No. B8280296
M. Wt: 196.21 g/mol
InChI Key: ZJWCXNPPVMODBP-UHFFFAOYSA-N
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Patent
US09145415B2

Procedure details

To tert-butyl (3-((3-nitropyridin-2-yl)amino)propyl)carbamate (C42, 53 mg), a 4.0 mol/L solution of hydrochloric acid in dioxane (2 mL) and water (100 μL) were added at room temperature, and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, diisopropyl ether were added, the solvent was removed by decantation, and then the residue was dried under reduced pressure to obtain N1-(3-nitropyridin-2-yl)propane-1,3-diamine (C43) hydrochloride (113 mg).
Name
tert-butyl (3-((3-nitropyridin-2-yl)amino)propyl)carbamate
Quantity
53 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:10][CH2:11][CH2:12][CH2:13][NH:14]C(=O)OC(C)(C)C)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[ClH:22].C(OC(C)C)(C)C>O1CCOCC1.O>[N+:1]([C:4]1[C:5]([NH:10][CH2:11][CH2:12][CH2:13][NH2:14])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[ClH:22]

Inputs

Step One
Name
tert-butyl (3-((3-nitropyridin-2-yl)amino)propyl)carbamate
Quantity
53 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NCCCNC(OC(C)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
100 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by decantation
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NCCCN
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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